Methyl 3-isobutylisonicotinate
Description
Methyl 3-isobutylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring an isobutyl substituent at the 3-position of the pyridine ring. The isobutyl group likely enhances lipophilicity, influencing solubility and reactivity compared to simpler methyl esters .
Properties
CAS No. |
2089316-37-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-9-7-12-5-4-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
JECSZGUSNOOFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isobutylisonicotinate typically involves the esterification of 3-isobutylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 3-isobutylisonicotinol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-isobutylisonicotinic acid.
Reduction: 3-isobutylisonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-isobutylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-isobutylisonicotinate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-isobutylisonicotinate with structurally related pyridine-based methyl esters, focusing on substituent effects, physicochemical properties, and applications.
Structural Comparison
Key structural analogs and their substituents:
| Compound Name | Substituents at Pyridine Ring | Molecular Formula | CAS Number | Similarity Score |
|---|---|---|---|---|
| This compound | 3-isobutyl, 4-COOCH₃ | C₁₁H₁₅NO₂* | Not Provided | — |
| Methyl 3-amino-2-methoxyisonicotinate | 3-amino, 2-methoxy, 4-COOCH₃ | C₈H₁₀N₂O₃ | 175965-76-1 | 0.81 |
| Methyl 3-amino-2-chloroisonicotinate | 3-amino, 2-chloro, 4-COOCH₃ | C₇H₇ClN₂O₂ | 88482-17-1 | 0.81 |
| 5-Amino-2-methylisonicotinic acid | 5-amino, 2-methyl, 4-COOH | C₇H₈N₂O₂ | 16135-36-7 | 0.87 |
| Methyl 3-hydroxyisonicotinate | 3-hydroxy, 4-COOCH₃ | C₇H₇NO₃ | — | — |
| Methyl 3-(bromomethyl)isonicotinate | 3-bromomethyl, 4-COOCH₃ | C₈H₈BrNO₂ | 116986-10-8 | — |
Notes:
- Similarity Scores: Calculated based on functional group alignment and molecular topology (e.g., 5-Amino-2-methylisonicotinic acid’s 0.87 score reflects its conserved pyridine core and amino group) .
- Isobutyl vs. Smaller Substituents: The 3-isobutyl group introduces steric bulk and hydrophobicity, contrasting with polar groups (e.g., -OH, -NH₂) in analogs like Methyl 3-hydroxyisonicotinate or Methyl 3-amino derivatives .
Physicochemical Properties
Substituents critically influence properties such as solubility, stability, and reactivity:
| Compound | Molecular Weight (g/mol) | Boiling/Melting Point* | Solubility (Water) | Key Reactivity |
|---|---|---|---|---|
| This compound | ~193.25 | Not Reported | Low (lipophilic) | Ester hydrolysis, alkylation |
| Methyl 3-hydroxyisonicotinate | 153.14 | Not Reported | Moderate | Acid-catalyzed ester cleavage |
| Methyl 3-(bromomethyl)isonicotinate | 230.06 | Not Reported | Low | SN2 substitution (Br site) |
| Ethyl 3-fluoro-2-methylisonicotinate | 183.18 | Not Reported | Low | Fluorine-mediated stability |
Sources : Data inferred from methyl ester analogs in Table 3 () and substituent trends . *Direct experimental data for this compound are lacking, but trends are extrapolated from analogs.
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